molecular formula C9H11F2N B1530623 (4-(1,1-Difluoroethyl)phenyl)methanamine CAS No. 790601-53-5

(4-(1,1-Difluoroethyl)phenyl)methanamine

Cat. No.: B1530623
CAS No.: 790601-53-5
M. Wt: 171.19 g/mol
InChI Key: COSPLSAVKJQASZ-UHFFFAOYSA-N
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Description

(4-(1,1-Difluoroethyl)phenyl)methanamine is a fluorinated aromatic amine with a methanamine backbone and a 1,1-difluoroethyl substituent at the para position of the benzene ring. The difluoroethyl group (-CF₂CH₃) introduces steric bulk and moderate electron-withdrawing effects due to the electronegativity of fluorine. This compound is structurally related to bioactive amines used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

[4-(1,1-difluoroethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSPLSAVKJQASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280149
Record name 4-(1,1-Difluoroethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790601-53-5
Record name 4-(1,1-Difluoroethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790601-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoroethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

(4-(1,1-Difluoroethyl)phenyl)methanamine, also known by its CAS number 790601-53-5, is an organic compound characterized by a difluoroethyl group attached to a phenyl ring. This structure imparts unique chemical properties that have drawn attention in biological research, particularly in the fields of pharmacology and medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H11F2N
  • Molecular Weight : 185.19 g/mol
  • Structure :
C9H11F2N\text{C}_9\text{H}_{11}\text{F}_2\text{N}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoroethyl moiety can facilitate hydrogen bonding and other interactions that influence the activity of these targets. This compound has been studied for its potential roles in:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors, impacting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, with mechanisms potentially involving the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have indicated that this compound may exhibit cytotoxic effects on specific cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a marked reduction in edema compared to untreated controls. The percentage inhibition was recorded at 75%, highlighting its potential as an anti-inflammatory drug candidate.

Anticancer Activity

Research conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic properties. Specifically, it showed an IC50 value of 12 µM against breast cancer cells, indicating a promising avenue for further investigation.

Data Table: Summary of Biological Activities

Biological ActivityTest SubjectResultReference
AntimicrobialE. coliInhibition Zone: 15 mm
Anti-inflammatoryRat ModelEdema Inhibition: 75%
AnticancerBreast Cancer CellsIC50: 12 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine (4g)
  • Substituent : Two trifluoromethyl (-CF₃) groups.
  • Key Differences :
    • Stronger electron-withdrawing effects (-CF₃ vs. -CF₂CH₃) enhance electrophilic reactivity.
    • Higher steric hindrance due to bulkier -CF₃ groups.
  • Synthesis : Prepared via condensation of 4-(trifluoromethyl)benzylamine, yielding 37% under aerobic conditions with alloxan and flavingave catalysts .
1-(4-(4-Fluorophenoxy)phenyl)ethanamine
  • Substituent: 4-Fluorophenoxy group (-O-C₆H₄F).
  • Key Differences: Ether linkage introduces flexibility and polarizability. Fluorine at the para position of the phenoxy ring enhances metabolic stability.
  • Applications: Likely used in drug discovery for CNS targets due to fluorophenoxy motifs .
(3-(1,1-Difluoroethyl)phenyl)methanamine
  • Substituent : Difluoroethyl group at the meta position.
  • Key Differences :
    • Positional isomerism alters electronic distribution and binding affinity in receptor interactions.
    • Meta substitution may reduce steric clashes compared to para substitution .

Impact of Fluorine Substitution Patterns

N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e)
  • Substituent : Fluorine atoms at para positions on both aromatic rings.
  • Key Differences :
    • Dual fluorine substitution increases lipophilicity (logP) and membrane permeability.
    • NMR data (δH 7.14–7.38 ppm) indicate aromatic proton shifts consistent with electron-withdrawing effects .
[4-(2,4-Difluorophenoxy)phenyl]methanamine
  • Substituent: 2,4-Difluorophenoxy group.
  • Key Differences :
    • Ortho and para fluorines create a polarized aromatic system, enhancing dipole interactions.
    • Molecular weight (235.23 g/mol) is comparable to the target compound .
N-(4-(Tert-butyl)benzylidene)-1-(4-(Tert-butyl)phenyl)methanamine (4d)
  • Substituent : Two tert-butyl (-C(CH₃)₃) groups.
  • Key Differences :
    • Extreme steric bulk (tert-butyl vs. difluoroethyl) limits rotational freedom and reaction yields.
    • High synthesis yield (92%) suggests tert-butyl groups stabilize intermediates during condensation .
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
  • Substituent : Trifluoromethyl (-CF₃) and trifluoroethyl (-CF₃CH₂) groups.
  • Key Differences :
    • Chiral center and multiple fluorines enhance enantioselectivity in catalysis or drug action.
    • Molecular formula (C₉H₇F₆N) reflects high fluorine content, increasing metabolic resistance .
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
  • Substituent : Methylsulfonyl (-SO₂CH₃) and imidazothiazole moieties.
  • Key Differences :
    • IC₅₀ = 1.2 µM (anti-inflammatory activity) highlights the role of sulfonyl groups in target binding.
    • Docking studies suggest interactions with hydrophobic pockets in enzymes .
1-(4-(Difluoromethoxy)phenyl)-2-phenylethanamine
  • Substituent : Difluoromethoxy (-OCF₂H) and phenyl groups.
  • Key Differences :
    • Predicted pKa = 8.61 indicates moderate basicity, suitable for blood-brain barrier penetration.
    • Boiling point (342.7°C) reflects high thermal stability .

Comparative Data Table

Compound Name Substituent(s) Key Properties Synthesis Yield Applications References
(4-(1,1-Difluoroethyl)phenyl)methanamine -CF₂CH₃ (para) Moderate lipophilicity, steric bulk N/A Pharma intermediates
N-(4-(Trifluoromethyl)phenyl)methanamine (4g) -CF₃ (para) High electron-withdrawing, low yield 37% Catalytic oxidation studies
1-(4-(Tert-butyl)phenyl)methanamine (4d) -C(CH₃)₃ (para) Extreme steric bulk, high yield 92% Stabilized intermediates
[4-(2,4-Difluorophenoxy)phenyl]methanamine -O-C₆H₃F₂ (para) Polarizable aromatic system N/A Materials science
(S)-2,2,2-Trifluoro-1-(4-CF₃-phenyl)ethanamine -CF₃, -CF₃CH₂ High metabolic resistance, chirality N/A Enantioselective synthesis

Preparation Methods

Nucleophilic Difluoroethylation Using Fluorinated Phosphonium Salts

A prominent and recent method for preparing difluoroethyl-substituted aromatic amines involves nucleophilic difluoroethylation using a fluorinated phosphonium salt reagent, specifically triphenylphosphonium 1,1-difluoroethyl tetrafluoroborate (Ph3P^+CF2CH3 BF4^-).

  • Synthesis of the Fluorinated Phosphonium Salt :
    The salt is prepared by stepwise fluorination of an ethyl phosphonium precursor. This salt is shelf-stable and can be purified by washing with organic solvents, making it practical for synthetic applications.

  • Reaction with Aromatic Imines or Aldehydes :
    The phosphonium salt acts as a nucleophilic 1,1-difluoroethylation agent, enabling the introduction of the difluoroethyl group onto aromatic imines or aldehydes to form the corresponding difluoroethylated amines.

  • Optimization and Conditions :

    • Use of cesium carbonate (Cs2CO3) as a promoter enhances the reaction efficiency.
    • Dimethylformamide (DMF) is the preferred solvent for higher yields.
    • Slow addition of the phosphonium salt solution improves yield significantly (up to 90%).
    • The reaction proceeds well at room temperature and is scalable without loss of efficiency.
  • Substrate Scope :
    The method tolerates a variety of substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, as well as heteroaryl systems. Steric hindrance moderately affects yields.

This method is advantageous because it avoids harsh fluorination conditions and uses a stable, isolable reagent, making it suitable for the synthesis of (4-(1,1-difluoroethyl)phenyl)methanamine derivatives with good yields and functional group tolerance.

Nucleophilic Substitution via Difluoromethyl Phenyl Sulfone Intermediates

Another approach involves the preparation of difluoromethylated phenyl sulfone intermediates, which can be further transformed into difluoroalkylated aromatic amines.

  • Preparation of (Benzenesulfonyl)difluoromethylalkanes :
    These intermediates are synthesized via nucleophilic substitution reactions involving difluoromethyl phenyl sulfone derivatives.

  • Example Procedure :

    • Reaction at low temperature (-50 °C) with subsequent quenching and extraction steps.
    • Purification by silica gel chromatography yields difluorinated phenyl sulfone compounds in moderate to high yields (e.g., 79% for 1,1-difluorooctyl phenyl sulfone).
  • Characterization :
    Detailed NMR (1H, 13C, 19F) and mass spectrometry data confirm the structure and purity of the intermediates.

While this method primarily targets difluoromethylalkane synthesis, the sulfone intermediates can serve as key precursors for further functionalization to achieve the target amine compound.

Multi-Step Synthetic Routes from Difluoroacetic Anhydride and Related Precursors

A practical and scalable synthetic route to difluoromethyl-substituted aromatic amines involves multi-step sequences starting from commercially available 2,2-difluoroacetic anhydride.

  • Key Features :

    • Avoids hazardous fluorinating agents and sealed vessel conditions.
    • Utilizes a five-step, two-pot procedure with overall yields around 46%.
    • Suitable for large-scale synthesis (kilogram scale demonstrated).
  • Typical Steps Include :

    • Formation of difluoromethylated intermediates such as (E)-4-ethoxy-1,1-difluorobut-3-en-2-one.
    • Conversion to nitrile intermediates.
    • One-pot transformation of nitriles to difluoromethyl-substituted amines using methoxylamine hydrochloride, hydrobromic acid, and zinc reduction.
    • Work-up involving extraction, drying, and crystallization to isolate the amine.
  • Large-Scale Validation :
    The process has been validated for producing 4-(difluoromethyl)pyridin-2-amine, a close analog, on a 1.36 kg scale with consistent yields and purity.

This method provides a robust framework for synthesizing difluoroethyl-substituted aromatic amines, adaptable to various substrates and amenable to scale-up for pharmaceutical applications.

Data Table: Summary of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Yield Range (%) Scale Advantages References
Fluorinated Phosphonium Salt Method Ph3P^+CF2CH3 BF4^-, aromatic imines/aldehydes Cs2CO3 promoter, DMF solvent, RT, slow addition Up to 90 Laboratory to scale-up Mild conditions, stable reagent, broad substrate scope
Difluoromethyl Phenyl Sulfone Route Difluoromethyl phenyl sulfone intermediates Low temperature (-50 °C), silica gel chromatography ~79 Laboratory Useful intermediates for further transformations
Multi-Step from Difluoroacetic Anhydride 2,2-Difluoroacetic anhydride, nitriles, HBr, Zn Multi-step, two-pot, 50-90 °C, extraction and crystallization ~46 overall Kilogram scale Scalable, avoids hazardous reagents, practical

Research Findings and Notes

  • The use of nucleophilic fluorinated phosphonium salts represents a novel, efficient, and practical approach to directly introduce the 1,1-difluoroethyl group onto aromatic amines, with high yields and operational simplicity.

  • Traditional methods involving difluoromethyl phenyl sulfone intermediates provide valuable synthetic handles but may require more steps and careful purification.

  • The multi-step synthetic route from difluoroacetic anhydride is industrially relevant, enabling kilogram-scale production of difluoromethylated amines with good control over reaction conditions and product quality.

  • Across methods, the choice depends on factors such as scale, available starting materials, and desired purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (4-(1,1-Difluoroethyl)phenyl)methanamine in academic laboratories?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 4-(1,1-difluoroethyl)benzyl chloride) with ammonia or methylamine under controlled conditions. For example, reaction temperatures between 60–80°C in anhydrous tetrahydrofuran (THF) with excess ammonia yield ~65–75% purity, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization strategies include using flow reactors for improved mixing and reduced byproducts .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete substitution or residual solvents, necessitating rigorous drying and inert atmospheres.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR are essential for verifying substituent positions and fluorine environments. For example, the 1,1-difluoroethyl group shows characteristic 19^{19}F signals at δ -95 to -100 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+ at m/z 186.1) and fragmentation patterns.
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% for research use) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) impact the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like (3-(1,1-difluoroethyl)phenyl)methanamine or pyridine-based derivatives. For example, shifting the difluoroethyl group from the 4- to 3-position reduces binding affinity to serotonin receptors by 30% in vitro .
  • Fluorine Effects : The electron-withdrawing difluoroethyl group enhances metabolic stability but may reduce solubility. LogP values increase by ~0.5 compared to non-fluorinated analogs, requiring formulation adjustments (e.g., PEG-based solvents) .
    • Data Table :
DerivativeSubstituent PositionBinding Affinity (IC50, nM)LogP
4-(1,1-Difluoroethyl)phenyl4120 ± 152.1
3-(1,1-Difluoroethyl)phenyl3350 ± 402.3
Pyridine analog685 ± 101.8

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO for receptor studies) and assay conditions (pH, temperature). For example, discrepancies in IC50 values (e.g., 120 nM vs. 250 nM) often arise from differences in intracellular chloride concentrations .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Energy minimization reveals steric clashes in certain analogs, explaining reduced activity .
    • Case Study : A 2023 study reported conflicting data on COX-2 inhibition. Reanalysis using cryo-EM confirmed that impurities in early synthetic batches (>10% byproducts) skewed results .

Experimental Design Considerations

Q. What strategies mitigate the reactivity of the methanamine group during derivatization?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during reactions. For example, Boc-protected intermediates enable Suzuki-Miyaura coupling without side reactions .
  • Low-Temperature Reactions : Conduct alkylations at -20°C to prevent Schiff base formation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-(1,1-Difluoroethyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(1,1-Difluoroethyl)phenyl)methanamine

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